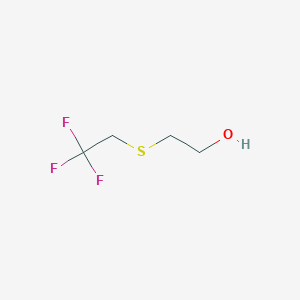

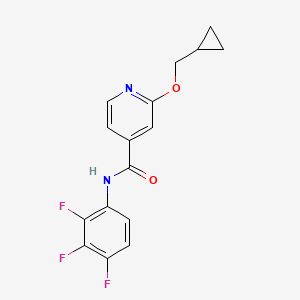

![molecular formula C10H11ClF3N3 B2540007 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine CAS No. 1282230-08-3](/img/structure/B2540007.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asymmetric Synthesis of Trifluoromethyl-substituted Pyrrolidines

The asymmetric synthesis of trifluoromethyl-substituted pyrrolidines has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This method utilizes a commercially available secondary amine as a catalyst, resulting in high yields and excellent stereoselectivities. The process is scalable and provides a straightforward approach to synthesize a variety of trifluoromethylated pyrrolidines, which are of significant interest due to their potential medical applications .

Regiochemistry of Amines with Trifluoromethyl-

科学的研究の応用

Pyrrole and Pyrrole Derivatives in Research

Pyrrole and its derivatives, including compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, play a fundamental role in numerous biological structures such as heme and chlorophyll. These compounds exhibit extensive delocalization of electrons, which contributes to their aromatic character and influences their chemical behavior. Pyrrole derivatives are often synthesized through the reaction of amines with carbonyl-containing compounds. This process yields various derivatives, including hydroxypyrroles, ketones, and acids, as well as more complex structures like polypyrroles and pyrrolidinones. Pyrrolidinones, in particular, are noteworthy for their use as intermediates, wetting agents, and solvents in various applications, showcasing their versatility and utility in chemical synthesis and industrial applications (Anderson & Liu, 2000).

Novel Synthesis Methods for Pyridine Derivatives

New and efficient synthesis methods for N-substituted pyridine derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, have been developed. These methods involve reactions with primary amines to yield novel series of compounds with varying yields. This innovation in synthesis methods expands the repertoire of pyridine derivatives, potentially opening new pathways for their application in scientific research (Marangoni et al., 2017).

Utilization in Chemical Discovery

Compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine have been utilized in chemical discovery. An efficient base-promoted reaction involving O-, N-, and S-nucleophiles with specific olefins has been described, providing access to various substituted derivatives. These derivatives represent valuable intermediates in chemical discovery, with applications that include their conversion to pyrrolidines via a [3 + 2] dipolar cycloaddition reaction (Meyer & El Qacemi, 2020).

Asymmetric Synthesis of Pyrrolidine Derivatives

The asymmetric synthesis of pyrrolidine derivatives, bearing structural similarities to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, has been achieved. A domino Michael/Mannich [3+2] cycloaddition sequence has been utilized to develop highly functionalized pyrrolidine derivatives with excellent stereoselectivities. This process highlights the potential medical value of these compounds and emphasizes their importance in scientific research and drug development (Zhi et al., 2016).

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPFRJFRESZDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)